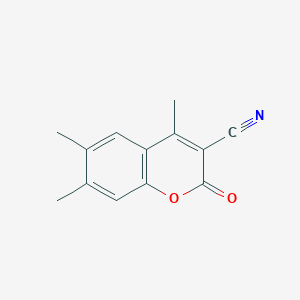![molecular formula C6H5N3O4S B11888399 4-Oxo-4,7-dihydro-1h-pyrrolo[2,3-d]pyrimidine-5-sulfonic acid CAS No. 22277-06-1](/img/structure/B11888399.png)
4-Oxo-4,7-dihydro-1h-pyrrolo[2,3-d]pyrimidine-5-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-sulfonic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core with a sulfonic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-sulfonic acid typically involves the condensation of 2,4-diamino-6-hydroxypyrimidine with an appropriate aldehyde under dehydrating conditions. The resulting intermediate undergoes cyclization to form the pyrrolo[2,3-d]pyrimidine core. The sulfonic acid group is then introduced via sulfonation reactions using reagents such as chlorosulfonic acid or sulfur trioxide .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and safety of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce a variety of functionalized pyrrolo[2,3-d]pyrimidine compounds .
Scientific Research Applications
4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-sulfonic acid has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a scaffold for designing enzyme inhibitors.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of anticancer and antiviral agents.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pemetrexed: A well-known antifolate drug that shares a similar pyrrolo[2,3-d]pyrimidine core.
Methotrexate: Another antifolate with a related structure, used in cancer and autoimmune disease treatment.
Raltitrexed: An antineoplastic agent with a similar mechanism of action.
Uniqueness
4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-sulfonic acid is unique due to its sulfonic acid group, which imparts distinct chemical properties and reactivity. This functional group enhances the compound’s solubility and allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
22277-06-1 |
|---|---|
Molecular Formula |
C6H5N3O4S |
Molecular Weight |
215.19 g/mol |
IUPAC Name |
4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-sulfonic acid |
InChI |
InChI=1S/C6H5N3O4S/c10-6-4-3(14(11,12)13)1-7-5(4)8-2-9-6/h1-2H,(H,11,12,13)(H2,7,8,9,10) |
InChI Key |
LTMHBIONQUXOBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N1)N=CNC2=O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-Bromobicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B11888415.png)
![2,4-Dichloro-7-fluoropyrido[3,2-d]pyrimidine](/img/structure/B11888421.png)
![N-[3-(aminomethyl)pyrazin-2-yl]-N-methylmethanesulfonamide](/img/structure/B11888427.png)

